[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-
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Overview
Description
[1,1’-Biphenyl]-4,4’-diamine, N4,N4’-bis[4’-(1-naphthalenylphenylamino)[1,1’-biphenyl]-4-yl]-N4,N4’-diphenyl-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and amine groups, making it a subject of interest for researchers in organic chemistry, materials science, and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-diamine, N4,N4’-bis[4’-(1-naphthalenylphenylamino)[1,1’-biphenyl]-4-yl]-N4,N4’-diphenyl- typically involves multi-step organic reactions. Common synthetic routes include:
Amination Reactions: Starting with biphenyl derivatives, amination reactions are employed to introduce amine groups at specific positions.
Coupling Reactions: The use of Suzuki-Miyaura cross-coupling reactions to link biphenyl units with naphthalenylphenylamino groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Drug Development:
Medicine:
Therapeutic Agents: Investigated for its potential as an anticancer or antimicrobial agent.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Materials Science: Utilized in the production of advanced materials such as polymers and nanomaterials.
Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4,4’-diamine, N4,N4’-bis[4’-(1-naphthalenylphenylamino)[1,1’-biphenyl]-4-yl]-N4,N4’-diphenyl- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
Comparison with Similar Compounds
[1,1’-Biphenyl]-4,4’-diamine: A simpler analog with fewer aromatic rings.
Naphthalenylphenylamine: Contains naphthalene and phenyl groups but lacks the biphenyl structure.
Diphenylamine: A basic structure with two phenyl groups attached to an amine.
Uniqueness:
Structural Complexity: The presence of multiple aromatic rings and amine groups makes it more complex than its analogs.
Functional Diversity:
Properties
Molecular Formula |
C80H62N4 |
---|---|
Molecular Weight |
1079.4 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)-4-[4-(N-[4-[4-(N-[4-[4-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)amino]phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]aniline |
InChI |
InChI=1S/C80H62N4/c1-5-23-69(24-6-1)83(71-47-35-61(36-48-71)59-31-43-67(44-32-59)81-79(55-13-3-14-56-79)77-29-17-21-65-19-9-11-27-75(65)77)73-51-39-63(40-52-73)64-41-53-74(54-42-64)84(70-25-7-2-8-26-70)72-49-37-62(38-50-72)60-33-45-68(46-34-60)82-80(57-15-4-16-58-80)78-30-18-22-66-20-10-12-28-76(66)78/h1-55,57,81-82H,56,58H2 |
InChI Key |
NPMBANFORVIKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1(C2=CC=CC3=CC=CC=C32)NC4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)NC1(CC=CC=C1)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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